Hexamethylguanidinium trifluoromethanolate, 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

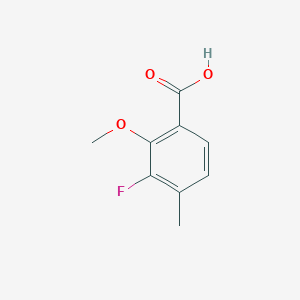

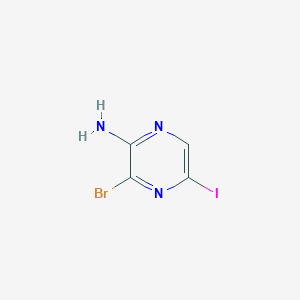

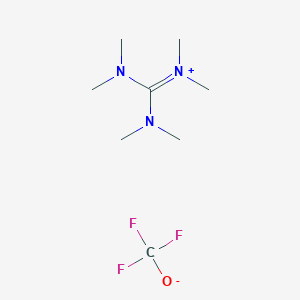

Hexamethylguanidinium trifluoromethanolate is an organic salt that utilizes the hexamethylguanidinium cation . It is a key component in the synthesis and characterization of new solid-state electrolytes, which are crucial for the development of safer and more reliable electrochemical energy storage technologies .

Synthesis Analysis

The synthesis of Hexamethylguanidinium trifluoromethanolate involves the use of the hexamethylguanidinium cation with different anions . The process includes an in-depth characterization of a range of new Organic Ionic Plastic Crystals (OIPCs) utilizing the hexamethylguanidinium cation .Molecular Structure Analysis

The molecular structure of Hexamethylguanidinium trifluoromethanolate is complex and involves the hexamethylguanidinium cation . The cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .Chemical Reactions Analysis

The chemical reactions involving Hexamethylguanidinium trifluoromethanolate are primarily related to its role in the synthesis of new solid-state electrolytes . The reactions involve the hexamethylguanidinium cation with different anions .Physical And Chemical Properties Analysis

The physical and chemical properties of Hexamethylguanidinium trifluoromethanolate have been investigated in depth . These investigations have included the thermal, structural, transport properties, and free volume in the different salts .科学研究应用

Hexamethylguanidinium trifluoromethanolate, 97% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of peptides, proteins, and other organic compounds, and it is also used in the production of pharmaceuticals, cosmetics, and other consumer products. In addition, Hexamethylguanidinium trifluoromethanolate, 97% is used in the study of biochemical and physiological processes, such as enzyme kinetics and drug metabolism.

作用机制

Target of Action

The compound is part of a class of materials known as Organic Ionic Plastic Crystals (OIPCs), which are being investigated for their potential use in electrochemical energy storage technologies .

Mode of Action

It is known that the hexamethylguanidinium cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .

Biochemical Pathways

The compound’s influence on the thermal, structural, and transport properties of oipcs has been investigated .

Result of Action

It is known that the compound can support high ionic conductivity, with good electrochemical and thermal stability .

Action Environment

The action of Hexamethylguanidinium trifluoromethanolate can be influenced by environmental factors. For instance, the choice of OIPC-forming ions can influence the compound’s thermal, structural, and transport properties .

实验室实验的优点和局限性

Hexamethylguanidinium trifluoromethanolate, 97% has a number of advantages when used in laboratory experiments. It is highly stable and has low toxicity, making it safe to use in a variety of experiments. Additionally, it is water-soluble, making it easy to use in aqueous solutions. The main limitation of Hexamethylguanidinium trifluoromethanolate, 97% is that it is highly reactive, and thus, it must be handled with care and stored properly in order to prevent unwanted reactions.

未来方向

There are a number of potential future directions for the use of Hexamethylguanidinium trifluoromethanolate, 97% in scientific research. One potential direction is the use of Hexamethylguanidinium trifluoromethanolate, 97% in the synthesis of new pharmaceuticals and other consumer products. Additionally, Hexamethylguanidinium trifluoromethanolate, 97% could be used in the study of enzyme kinetics and drug metabolism, as well as in the study of metabolic pathways and cellular processes. Finally, Hexamethylguanidinium trifluoromethanolate, 97% could be used in the development of new diagnostic tools and treatments for various diseases.

合成方法

Hexamethylguanidinium trifluoromethanolate, 97% is synthesized through a two-step process that involves the reaction of hexamethylguanidinium chloride with trifluoromethanol in an aqueous solution. First, the hexamethylguanidinium chloride is dissolved in water, and then trifluoromethanol is added to the solution. The reaction of the two compounds produces Hexamethylguanidinium trifluoromethanolate, 97%, which is then isolated and purified.

安全和危害

属性

IUPAC Name |

bis(dimethylamino)methylidene-dimethylazanium;trifluoromethanolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N3.CF3O/c1-8(2)7(9(3)4)10(5)6;2-1(3,4)5/h1-6H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQLKLKXTZDZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)N(C)C.C([O-])(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)